molecular formula C19H19N7O3 B2886624 7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-69-9

7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2886624
CAS RN: 443329-69-9
M. Wt: 393.407
InChI Key: WUSCHWSWWXXLAW-UHFFFAOYSA-N
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Description

7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, such as the compound , have been extensively studied for their anticancer properties. Due to their structural resemblance to nucleotide bases in DNA and RNA, they can interfere with cellular replication processes, making them valuable in cancer treatment . The compound’s potential efficacy against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), has been a subject of research, aiming to develop more potent and efficacious anticancer drugs.

Antimicrobial Agents

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antimicrobial properties. The compound’s structural framework allows for the synthesis of diverse derivatives, which have shown inhibitory activity against a range of bacterial strains. This makes it a candidate for developing new antimicrobial agents to combat infectious diseases .

Enzyme Inhibition

Compounds with a pyrimidine scaffold have been identified as potential enzyme inhibitors. They can be designed to target specific enzymes involved in disease pathogenesis, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Inhibiting such enzymes can lead to therapeutic effects in conditions like cancer and bacterial infections .

Molecular Docking Studies

The compound has been used in molecular docking studies to predict its binding affinity and mode of interaction with various biological targets. These studies are essential for understanding how the compound might exert its therapeutic effects and for guiding the design of more effective drugs .

In Silico ADME Prediction

In silico studies, including Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, are vital for assessing the drug-likeness of a compound. The compound has been subjected to such studies to predict its pharmacokinetic properties and potential as a drug candidate .

Synthetic Methodology Development

The compound also serves as a key intermediate in the development of synthetic methodologies for constructing complex molecules. Its synthesis involves chemodivergent reactions and can lead to the formation of various structurally related compounds, which can have multiple applications in medicinal chemistry .

properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-11-15(18(27)22-14-9-4-5-10-20-14)16(26-19(21-11)23-24-25-26)12-7-6-8-13(28-2)17(12)29-3/h4-10,16H,1-3H3,(H,20,22,27)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSCHWSWWXXLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

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